![molecular formula C17H23N3OS B4391479 N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4391479.png)
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide
Overview
Description
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide, also known as S 18986, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of S 18986 is not fully understood, but it is thought to act on the GABAergic system in the brain. Specifically, it has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
S 18986 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, S 18986 has been shown to increase the levels of glutathione, an antioxidant that helps protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using S 18986 in lab experiments is its specificity for the GABAergic system. This allows researchers to investigate the effects of enhancing GABA-A receptor activity without the confounding effects of other neurotransmitter systems. However, one limitation of using S 18986 is its relatively low potency compared to other GABA-A receptor modulators.
Future Directions
There are several future directions for research on S 18986. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate its neuroprotective effects and its ability to improve cognitive function in animal models of these diseases. Additionally, more research is needed to fully understand the mechanism of action of S 18986 and its effects on the GABAergic system. Finally, studies are needed to investigate the potential side effects of S 18986 and its safety for use in humans.
Scientific Research Applications
S 18986 has been studied extensively in the field of neuroscience for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, S 18986 has been shown to have anti-anxiety and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
properties
IUPAC Name |
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-3-20(16(21)12-19-9-5-4-6-10-19)17-18-14-8-7-13(2)11-15(14)22-17/h7-8,11H,3-6,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULKWZPNFKAFOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.